2-Methylquinazoline-6-carboxylic acid
Description
Historical Context and Evolution of Quinazoline (B50416) Chemistry in Academic Research
The history of quinazoline chemistry dates back to 1869, when Griess first prepared a quinazoline derivative. researchgate.net However, the parent quinazoline molecule was not synthesized until 1895, a feat accomplished by August Bischler and Lang through the decarboxylation of quinazoline-2-carboxylic acid. scispace.commdpi.comsigmaaldrich.com A more efficient synthesis was later developed by Siegmund Gabriel in 1903. scispace.com The name "quinazoline," proposed by Widdege, has since become standard nomenclature for this benzo-1,3-diazine system. google.combldpharm.com Early research focused on fundamental synthesis and characterization, but the pharmacological potential of these compounds became a major focus in the mid-20th century. bldpharm.com This shift has led to the discovery of over 200 naturally occurring quinazoline alkaloids and a vast number of synthetic derivatives with significant therapeutic applications. mdpi.comgoogle.com
Significance of the Quinazoline Core in Heterocyclic Chemistry
The quinazoline scaffold is of immense significance in heterocyclic chemistry due to its widespread presence in both natural products and synthetic pharmaceuticals. scispace.commdpi.com Its rigid, planar structure provides a defined orientation for substituents, facilitating specific interactions with biological macromolecules. The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, a crucial feature for receptor binding. scispace.com The therapeutic importance of this scaffold is highlighted by its presence in several FDA-approved drugs, such as the anticancer agents gefitinib (B1684475) and lapatinib, which act as epidermal growth factor receptor (EGFR) kinase inhibitors. scispace.comlibretexts.org The broad spectrum of reported biological activities for quinazoline derivatives includes anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive effects, cementing its status as a critical pharmacophore. mdpi.comresearchgate.netajchem-a.com
Overview of Structural Diversity and Derivatization Potential within the Quinazoline Family
One of the most compelling attributes of the quinazoline family is its vast potential for structural diversification. nih.gov The core scaffold offers multiple positions (primarily 2, 4, and 6 through 8) for the introduction of various functional groups, which can significantly modulate the compound's physicochemical properties and biological activity. mdpi.comgoogle.com This synthetic tractability allows for the creation of large libraries of derivatives for high-throughput screening. mdpi.com For instance, substitutions at the 2- and 4-positions are common strategies to alter receptor binding and kinase selectivity, while modifications at the 6-position have been shown to enhance anticancer and antimicrobial properties. mdpi.com The development of modern synthetic methods, including multi-component reactions, has further simplified the generation of structurally diverse and complex quinazolines.
Rationale for Focused Research on 2-Methylquinazoline-6-carboxylic Acid and its Congeners
The focused investigation into specific derivatives such as this compound is a logical progression in the field, driven by the established therapeutic value of the quinazoline scaffold. Structure-activity relationship (SAR) studies consistently demonstrate that small modifications to the quinazoline core can lead to significant changes in biological function. google.com The presence of a carboxylic acid group, in particular, is a key feature in many enzyme inhibitors. For example, quinazoline-based carboxylic acids are being explored as non-classical inhibitors of carbonic anhydrase and as potent Aurora A kinase inhibitors, both of which are important targets in oncology. The combination of the well-understood quinazoline scaffold with a methyl group at the 2-position and a carboxylic acid at the 6-position, as seen in this compound, presents a unique compound for exploring new therapeutic avenues, particularly in anticancer drug discovery. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-methylquinazoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-11-5-8-4-7(10(13)14)2-3-9(8)12-6/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFKSAWPTKVTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 2 Methylquinazoline 6 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for providing detailed information about the atomic arrangement within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of the proton and carbon framework of 2-Methylquinazoline-6-carboxylic acid can be established.
The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including the effects of electronegative atoms and aromatic ring currents.
The most downfield signal is anticipated for the carboxylic acid proton (H-1') due to its acidic nature and involvement in hydrogen bonding; this peak typically appears as a broad singlet in the region of 10-13 ppm. libretexts.orglibretexts.org The aromatic protons of the quinazoline (B50416) ring system are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edu
The proton at the C5 position (H-5) is expected to be the most deshielded among the aromatic protons of the benzene (B151609) ring portion due to its proximity to the nitrogen atom at position 4 and the carboxylic acid group, appearing as a doublet. The H-7 and H-8 protons would likely appear as a doublet and a doublet of doublets, respectively, based on their coupling with adjacent protons. The proton at C4 (H-4) on the pyrimidine (B1678525) ring is also expected to be significantly deshielded. The methyl group protons (H-2') attached to C2 would appear as a sharp singlet in the upfield region, typically around 2.5-3.0 ppm.
Expected ¹H NMR Chemical Shift Assignments for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~8.5 - 9.0 | s |
| H-5 | ~8.2 - 8.6 | d |
| H-7 | ~7.8 - 8.2 | d |
| H-8 | ~7.6 - 8.0 | dd |
| 2-CH₃ | ~2.5 - 3.0 | s |
Note: Predicted values are based on typical chemical shift ranges for quinazoline and carboxylic acid moieties. Actual values may vary depending on solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Due to the wide range of chemical shifts, it is an excellent method for confirming the carbon skeleton.
The carbonyl carbon of the carboxylic acid group (C-1') is expected to have the largest chemical shift, typically appearing in the 165-185 ppm range. libretexts.orgoregonstate.edulibretexts.orgwisc.edu The quaternary and protonated carbons of the quinazoline ring will resonate between approximately 120 and 160 ppm. The carbon atom C2, attached to the nitrogen and the methyl group, and C4 are expected to be significantly deshielded. The carbon of the methyl group (C-2') will be found at the most upfield position, generally between 20-30 ppm. libretexts.org
Expected ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~160 - 165 |
| C4 | ~155 - 160 |
| C4a | ~150 - 155 |
| C5 | ~125 - 130 |
| C6 | ~130 - 135 |
| C7 | ~128 - 133 |
| C8 | ~120 - 125 |
| C8a | ~145 - 150 |
| 2-CH₃ | ~20 - 30 |
Note: Predicted values are based on typical chemical shift ranges for quinazoline and carboxylic acid moieties. Actual values may vary depending on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. nih.govyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity of the aromatic protons on the benzene ring portion of the quinazoline core. For instance, a cross-peak between the signals for H-7 and H-8 would confirm their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the singlet at ~2.5-3.0 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~20-30 ppm in the ¹³C spectrum, confirming the assignment of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.educolumbia.edu HMBC is essential for identifying the connectivity around quaternary carbons and for assembling the different fragments of the molecule. Key expected correlations for this compound would include:
A correlation from the methyl protons (H-2') to the C2 and C8a carbons.
Correlations from the aromatic protons (H-5, H-7) to the carboxylic carbon (C-1').
Correlations from H-5 and H-7 to the quaternary carbon C8a, confirming the fusion of the two rings.
Together, these 2D NMR techniques provide a detailed and robust confirmation of the chemical structure of this compound. youtube.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: The carboxylic acid O-H bond will give rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid dimers in the solid state. libretexts.orglibretexts.orgspectroscopyonline.com
C-H Stretch: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹. The position in this range is influenced by conjugation with the aromatic ring. libretexts.orgspectroscopyonline.com
C=N and C=C Stretches: The quinazoline ring contains both C=N and C=C bonds, which will produce a series of medium to strong absorption bands in the fingerprint region, typically between 1450 and 1620 cm⁻¹.
C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected to appear in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. spectroscopyonline.com A characteristic broad O-H out-of-plane bend is also often observed around 900-960 cm⁻¹. spectroscopyonline.com
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methyl Group | C-H Stretch | 2850 - 3000 | Medium |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |
| Quinazoline Ring | C=N, C=C Stretches | 1450 - 1620 | Medium-Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes Raman particularly useful for observing non-polar or symmetric bonds.
For this compound, Raman spectroscopy would be valuable for:
Skeletal Vibrations: The breathing modes and other skeletal vibrations of the fused quinazoline ring system, which are often weak in the IR spectrum, would be expected to give strong and sharp signals in the Raman spectrum.
C=C and C=N Bonds: The stretching vibrations of the C=C and C=N bonds within the aromatic system would be readily observable.
Complementary Data: While the C=O stretch is strong in both IR and Raman, other vibrations like symmetric stretches of the carboxylate group (if deprotonated) or certain C-H bending modes can show different relative intensities, aiding in a more complete vibrational analysis. ias.ac.inresearchgate.net The study of low-frequency modes in the Raman spectrum could also provide information about the crystal lattice structure in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound. In the context of this compound and its derivatives, both high-resolution mass spectrometry and fragmentation analysis are crucial for unambiguous identification and characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental composition. thermofisher.commdpi.com This technique is indispensable for distinguishing between compounds that may have the same nominal mass but different molecular formulas. For instance, HRMS can differentiate the molecular ion of a target compound from isobaric interferences that may be present in a complex sample matrix. thermofisher.com
| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Reference |
|---|---|---|---|
| 2-Methylquinoline-6-carboxylic acid | C₁₁H₉NO₂ | 187.063328530 | nih.gov |
| Quinazoline-2-carboxylic acid | C₉H₆N₂O₂ | 174.042927438 | nih.gov |
| Quinazoline-6-carboxylic acid | C₉H₆N₂O₂ | 174.042927438 | nih.gov |
Fragmentation Pathways and Structural Interpretation
In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID) conditions, molecules fragment in predictable ways, providing valuable structural information. The fragmentation pattern of this compound and its derivatives can be interpreted to confirm the presence of key functional groups and the core quinazoline structure.
Based on studies of related quinoline-4-carboxylic acids, several key fragmentation pathways can be anticipated. chempap.org The molecular ion peak is typically observed, and its stability depends on the nature of the substituents. Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da). chempap.org The loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid is also a prominent fragmentation. whitman.edu The quinazoline ring itself is relatively stable, but it can undergo fragmentation, such as the loss of HCN (27 Da), which is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. chempap.org The methyl group at the 2-position can also be lost as a methyl radical (-CH₃, 15 Da).
A plausible fragmentation pathway for this compound would involve the initial loss of the carboxylic acid group to form a stable 2-methylquinazoline cation. This cation could then undergo further fragmentation of the heterocyclic ring.
| Fragmentation Process | Neutral Loss | Mass of Neutral Loss (Da) | Resulting Fragment Ion |
|---|---|---|---|
| Loss of hydroxyl radical | •OH | 17 | [M-OH]⁺ |
| Loss of carbon dioxide | CO₂ | 44 | [M-CO₂]⁺ |
| Loss of carboxyl group | •COOH | 45 | [M-COOH]⁺ |
| Loss of methyl radical | •CH₃ | 15 | [M-CH₃]⁺ |
| Loss of hydrogen cyanide | HCN | 27 | [M-COOH-HCN]⁺ |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.
Determination of Molecular Geometry and Conformation
Single-crystal X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles within a molecule. For quinazoline derivatives, the core bicyclic ring system is generally found to be planar or nearly planar. wikipedia.orgresearchgate.netresearchgate.net The planarity of the aromatic system is a key feature of these compounds. The geometry of the substituents, such as the methyl and carboxylic acid groups, can also be accurately determined. For example, in the crystal structure of 6-nitroquinazoline-2,4(1H,3H)-dione, the quinazoline ring system is essentially planar. researchgate.net Studies on various quinoline (B57606) derivatives have provided detailed geometric parameters that serve as a reference for related structures. mdpi.com
The conformation of the carboxylic acid group relative to the quinazoline ring is of particular interest, as it can be influenced by steric effects and intermolecular interactions within the crystal lattice.
| Parameter | Typical Value | Significance |
|---|---|---|
| C-C bond length (aromatic) | 1.36 - 1.42 Å | Indicates aromatic character |
| C-N bond length (in ring) | 1.31 - 1.39 Å | Defines the heterocyclic ring geometry |
| Dihedral angle between rings | < 5° | Indicates the planarity of the bicyclic system |
| C-C-C bond angle (in benzene ring) | ~120° | Consistent with sp² hybridization |
| C-N-C bond angle (in pyrimidine ring) | ~115 - 128° | Reflects the geometry of the nitrogen-containing ring |
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to play a dominant role in the crystal packing. Typically, carboxylic acids form dimeric structures through strong O-H···O hydrogen bonds. mdpi.com
| Interaction Type | Description | Structural Motif |
|---|---|---|
| Hydrogen Bonding (O-H···O) | Interaction between carboxylic acid groups | Centrosymmetric dimers |
| Hydrogen Bonding (N-H···O) | Interaction between N-H donors and carbonyl acceptors | Dimers, chains, or sheets |
| π-π Stacking | Attractive interaction between aromatic rings | Offset or face-to-face stacking |
| C-H···O/N Interactions | Weak hydrogen bonds involving C-H donors | Contributes to the 3D network |
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physicochemical properties, such as melting point, solubility, and bioavailability. Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.
While specific studies on the polymorphism of this compound are not detailed in the provided search results, it is a critical aspect of solid-state characterization for pharmaceutical compounds. The potential for different hydrogen bonding and π-π stacking arrangements in quinazoline derivatives suggests that polymorphism is a distinct possibility. The investigation of polymorphism is essential to ensure the consistency and performance of a solid form of a drug substance.
Hirshfeld Surface Analysis and Energy Framework Calculations
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comdesy.de It is based on the concept that the space in a crystal can be partitioned among the molecules, providing a visual representation of intermolecular contacts and their relative strengths. mdpi.com Energy framework calculations complement this analysis by quantifying the various energy components of these interactions, offering a deeper understanding of the crystal's stability and packing. desy.denih.gov
Hirshfeld Surface Analysis
The Hirshfeld surface is generated by defining points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com This surface can be mapped with various properties to analyze intermolecular contacts. A key property is the normalized contact distance (d_norm), which is visualized using a red-white-blue color scheme. nih.govmdpi.com Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds; white areas represent contacts approximately equal to the van der Waals radii, and blue areas signify longer contacts. nih.gov
The quantitative breakdown of these interactions is often visualized using 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For 2-methylquinazolin-4(3H)-one hydrochloride, the most significant contributions to the Hirshfeld surface are detailed below. nih.goviucr.orgresearchgate.net
Other surfaces, such as the shape index and curvedness, are used to identify π-π stacking interactions, which are common in aromatic systems like the quinazoline ring. mdpi.com Concave red regions on the shape index map are indicative of these stacking interactions. mdpi.com
Energy Framework Calculations
To further elucidate the energetics of the crystal packing, energy framework analysis is employed. desy.denih.gov This method involves calculating the interaction energies between a central molecule and its neighbors within the crystal lattice. The total energy is typically decomposed into electrostatic, dispersion, repulsion, and polarization components. researchgate.net
For various quinazoline and related heterocyclic structures, these calculations highlight the nature and magnitude of the forces governing the molecular assembly. desy.denih.govresearchgate.net The analysis often reveals that dispersion forces make a significant, and frequently dominant, contribution to the stabilization of the crystal packing. desy.deresearchgate.net The electrostatic component is also crucial, particularly in structures with strong hydrogen bonds or other polar interactions.
The results of energy framework calculations are often visualized as cylindrical frameworks, where the thickness of the cylinder connecting molecular pairs is proportional to the magnitude of the interaction energy. This provides an intuitive representation of the strongest interaction pathways within the crystal.
In the crystal structures of several quinazoline derivatives, the intermolecular energy analysis has confirmed a significant contribution of dispersion to the stabilization of the molecular packing. desy.de This underscores the importance of van der Waals forces in directing the three-dimensional architecture of these compounds.
Computational Chemistry and Theoretical Investigations of 2 Methylquinazoline 6 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules. These methods are used to determine stable molecular structures and predict a wide array of chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to predict the optimized molecular geometry, electronic properties, and reactivity of organic compounds. semanticscholar.org For a molecule like 2-methylquinazoline-6-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. ijastems.org
These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. The stability of the molecule, stemming from hyper-conjugative interactions and charge delocalization, can be analyzed through methods like Natural Bond Orbital (NBO) analysis. ijastems.org The resulting geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile.
Table 1: Illustrative Optimized Geometrical Parameters for a Heterocyclic Carboxylic Acid (based on Cinnoline-4-carboxylic acid data) Calculated via DFT/B3LYP/6-311++G(d,p)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.21 |
| C-O | 1.36 | |
| O-H | 0.97 | |
| Bond Angle (°) | O=C-O | 122.5 |
| C-O-H | 105.8 | |
| C-C-COOH | 120.1 |
This table presents representative data for a related heterocyclic carboxylic acid, cinnoline-4-carboxylic acid, to illustrate the type of results obtained from DFT calculations. ijastems.org The values for this compound would be unique to its specific structure.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). ijastems.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. libretexts.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior. ijastems.org
Table 2: Representative Quantum Chemical Descriptors (Calculated from HOMO/LUMO Energies)
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (I) | -EHOMO | Ionization Potential |
| LUMO Energy (A) | -ELUMO | Electron Affinity |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical Stability/Reactivity |
| Electronegativity (χ) | (I + A) / 2 | Electron Attracting Power |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to Charge Transfer |
| Chemical Softness (S) | 1 / η | Polarizability |
| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic Character |
This table defines key parameters derived from HOMO and LUMO energies as per FMO theory. ijastems.orgresearchgate.net
The Molecular Electrostatic Potential (ESP) is a property that maps the charge distribution of a molecule in 3D space, allowing for the prediction of how it will interact with other charged species. nih.govsemanticscholar.org The ESP surface is typically colored to denote different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). wuxiapptec.com
For this compound, an ESP analysis would reveal:
High Negative Potential (Red): The nitrogen atoms of the quinazoline (B50416) ring, being electronegative, would be centers of negative potential, marking them as likely sites for protonation or hydrogen bond acceptance. The oxygen of the carbonyl group would also exhibit negative potential.
High Positive Potential (Blue): The hydrogen atom of the carboxylic acid group would show a strong positive potential, confirming its acidic nature and its role as a hydrogen bond donor. wavefun.com
This analysis is invaluable for understanding non-covalent interactions, predicting sites of reaction, and correlating with properties like pKa. semanticscholar.orgwuxiapptec.com
Theoretical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification. DFT methods are commonly used to calculate the vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). nih.gov
Calculated vibrational frequencies are often systematically higher than experimental values due to the calculation's assumption of a harmonic oscillator model. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net Comparing the predicted spectra with experimental results helps in the definitive assignment of vibrational modes to specific functional groups.
Table 3: Illustrative Comparison of Calculated and Experimental IR Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Expected Experimental Range (cm⁻¹) | Hypothetical Scaled Calculated Value (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | -COOH | 2500-3300 (broad) | 3050 |
| C=O Stretch | -COOH | 1700-1725 | 1715 |
| C=N Stretch | Quinazoline Ring | 1615-1685 | 1640 |
| C-H Stretch | Aromatic/Methyl | 2850-3100 | 2980-3080 |
This table provides a hypothetical comparison based on known spectral ranges and data from similar compounds to illustrate how theoretical predictions are used. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein or enzyme. biointerfaceresearch.com This method is central to structure-based drug design.
For a compound like this compound, molecular docking would be used to explore its potential as an inhibitor of various enzymes. Quinazoline derivatives are well-known for their activity against targets like Epidermal Growth Factor Receptor (EGFR) kinase, a key protein in cancer pathways. nih.govresearchgate.net
The docking process involves placing the 3D structure of the ligand into the active site of the target protein (whose structure is often obtained from the Protein Data Bank). The software then calculates the most stable binding poses and estimates the binding affinity, usually as a negative score in kcal/mol, where a more negative value suggests stronger binding. researchgate.net The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the active site. researchgate.netnih.gov
Table 4: Hypothetical Molecular Docking Interactions of this compound with an Enzyme Active Site (e.g., EGFR)
| Ligand Moiety | Interacting Amino Acid Residue | Interaction Type | Potential Distance (Å) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Lysine (B10760008) (e.g., Lys721) | Hydrogen Bond / Salt Bridge | 1.8 - 2.5 |
| Quinazoline N1 Atom | Cysteine (e.g., Cys773) | Hydrogen Bond | 2.0 - 2.8 |
| Quinazoline Ring | Leucine, Valine (e.g., Leu694) | Hydrophobic Interaction | N/A |
| Methyl Group (-CH₃) | Alanine, Valine | Hydrophobic Interaction | N/A |
This table illustrates the types of binding interactions that could be predicted for this compound within a kinase active site, based on published docking studies of similar quinazoline inhibitors. nih.govresearchgate.net
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug design, this involves docking a ligand, such as this compound, into the binding site of a target protein. The results of docking studies can identify key amino acid residues that interact with the ligand, providing insights into the mechanism of action and guiding the design of more potent and selective inhibitors.
For quinazoline derivatives, which are known to target a variety of proteins including kinases like Epidermal Growth Factor Receptor (EGFR), molecular docking has been instrumental. Studies on similar compounds have identified key interactions that are likely relevant for this compound. For example, in studies of quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors, key interacting residues were identified as Ala238, Thr245, Thr247, and Met253, which are important for improving the activity and stability of the inhibitor through hydrogen bonding and electrostatic interactions. rsc.org Similarly, for quinazoline-2,4,6-triamine derivatives targeting EGFR, Met769 was found to be a key residue for interaction. nih.gov
A hypothetical docking of this compound into a kinase binding site would likely show the quinazoline nitrogen atoms forming hydrogen bonds with backbone atoms of the hinge region of the kinase, a common binding mode for this scaffold. The carboxylic acid group at the 6-position could form additional hydrogen bonds or salt bridges with positively charged or polar residues in the binding pocket, such as lysine or arginine, thereby anchoring the ligand. The methyl group at the 2-position would likely be oriented towards a hydrophobic pocket.
Table 1: Potential Key Interacting Residues for this compound Based on Analogous Compounds
| Interaction Type | Potential Interacting Residues | Target Protein Class | Reference |
| Hydrogen Bonding | Met769 | EGFR Tyrosine Kinase | nih.gov |
| Hydrogen Bonding | Ala238, Thr245, Thr247 | MMP-13 | rsc.org |
| Hydrophobic Interactions | Leu398 | PAK4 | benthamdirect.com |
Scoring Functions and Binding Affinity Prediction
Scoring functions are mathematical models used to approximate the binding free energy of a ligand to a protein. They are a critical component of molecular docking and are used to rank different binding poses and to predict the binding affinity of different ligands. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.
In studies of quinoline (B57606) and quinazoline derivatives, various scoring functions have been employed to predict binding affinities. For example, in a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, molecular docking studies revealed significant binding affinities with the target protein, with the best compound showing a binding energy of -9.22 kcal/mol. nih.gov For quinazoline derivatives targeting p21-activated kinases 4 (PAK4), molecular docking and dynamics simulations were used to understand the structural basis of their activity. benthamdirect.com
The predicted binding affinity for this compound would depend on the specific protein target. However, based on data from similar compounds, it is expected that a favorable binding energy would be in the range of -7 to -10 kcal/mol for a biologically relevant target. The choice of scoring function can influence the predicted affinity, and often a consensus of multiple scoring functions is used to improve the accuracy of the prediction.
Table 2: Representative Binding Affinity Predictions for Quinazoline/Quinoline Analogs
| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Reference |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | -9.22 | nih.gov |
| Quinazolinone derivatives | PARP-1 | -10.343 | snv63.ru |
| 2-aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase | -12.3 to -9.3 | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information about the conformational dynamics of a ligand and its target protein, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process.
Ligand-Protein Binding Dynamics and Stability
MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains in the binding pocket and maintains its key interactions. For instance, a 10 ns MD simulation was used to analyze the stability of quinazolinone derivatives bound to MMP-13, revealing the importance of hydrogen bonding interactions with specific residues for complex stability. rsc.org In another study, MD simulations of quinazoline derivatives in complex with EGFR showed enhanced conformational stability for the lead compounds compared to standard drugs. tandfonline.com The stability of the complex can be quantified by monitoring the RMSD of the ligand with respect to the protein's binding site and by analyzing the persistence of hydrogen bonds and other key interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
Numerous QSAR studies have been performed on quinazoline and quinoline derivatives for various biological activities, including anticancer and anticonvulsant effects. biointerfaceresearch.comfrontiersin.orgjaper.inresearchgate.netnih.gov These studies typically involve calculating a set of molecular descriptors for each compound, which can be constitutional, topological, electronic, or 3D in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the QSAR model.
A QSAR model for a series of compounds including this compound would likely identify key descriptors that influence its activity. For example, a 2D-QSAR study on quinazolinonyl pyrazolines as anticonvulsant agents found that electronic and topological features were important for activity. japer.in A 3D-QSAR study on quinazoline derivatives as PAK4 inhibitors highlighted the importance of steric and electrostatic fields. benthamdirect.com
Table 3: Common Descriptors and Statistical Methods in QSAR Models for Quinazoline Analogs
| QSAR Model Type | Key Descriptors | Statistical Method | Application | Reference |
| 2D-QSAR | Electronic, Topological | Principal Component Regression (PCR) | Anticonvulsant Activity | japer.in |
| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | Partial Least Squares (PLS) | PAK4 Inhibition | benthamdirect.com |
| 2D-QSAR | Constitutional, Functional, Chemical | Multiple Linear Regression (MLR) | Cytotoxicity | nih.gov |
| 2D-QSAR | DFT-based descriptors | MLR, MNLR, PLS | Anticancer Activity | researchgate.net |
Development of Predictive Models based on Molecular Descriptors
Predictive models in computational chemistry are designed to establish a quantitative relationship between the structural or physicochemical properties of a molecule and its biological activity. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, rely on the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.
For a compound like this compound, a variety of molecular descriptors can be calculated to build predictive models. These can be broadly categorized as follows:
1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are calculated from the 2D representation of the molecule and include connectivity indices and topological indices, which describe how atoms are connected within the molecule.
3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors of shape and volume.
In the context of quinazoline derivatives, research has demonstrated the utility of QSAR models in predicting their activity as, for example, enzyme inhibitors. cu.edu.egnih.gov By correlating these descriptors with experimentally determined biological activities for a series of related compounds, a statistically significant model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.
Table 1: Examples of Molecular Descriptors for Predictive Modeling
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Basic molecular composition and size. |
| Topological (2D) | Wiener Index, Randić Index | Atomic connectivity and branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |
| Hydrophobic | LogP | Lipophilicity and membrane permeability. |
Elucidation of Structural Features Governing Activity and Selectivity
Beyond predicting activity, computational chemistry is pivotal in understanding why a molecule is active and what structural features are key to its function. For this compound, this involves a detailed analysis of its structure and how it interacts with a biological target.
Structure-activity relationship (SAR) studies on related quinazoline compounds have revealed several key structural features that influence their biological effects. nuph.edu.uaresearchgate.net For instance, modifications at different positions of the quinazoline ring system can lead to significant changes in activity. nuph.edu.ua
In the case of this compound, the primary structural components that would be investigated are:
The Quinazoline Core: This bicyclic system is a common scaffold in many biologically active compounds and provides a rigid framework for the attachment of various functional groups. mdpi.com
The Carboxylic Acid Group at Position 6: This group is ionizable and can participate in important interactions such as hydrogen bonding or salt bridge formation with a biological target. The position of this group on the quinazoline ring is also critical for orienting the molecule within a binding site. cu.edu.egnih.gov
Computational techniques like molecular docking can simulate the binding of this compound to a target protein. These simulations can help to visualize the binding mode and identify the key amino acid residues involved in the interaction. This information is invaluable for designing derivatives with improved affinity and selectivity.
Table 2: Key Structural Features and Their Potential Roles
| Structural Feature | Potential Role in Biological Activity |
|---|---|
| Quinazoline Ring | Provides a rigid scaffold for optimal orientation of substituents. |
| 2-Methyl Group | Can influence steric interactions and metabolic stability. |
| 6-Carboxylic Acid | May act as a hydrogen bond donor/acceptor or form ionic interactions. |
By systematically modifying each of these features and calculating the resulting change in binding energy or other relevant properties, a detailed SAR map can be constructed. This allows for a rational approach to the design of new analogs with enhanced biological activity.
Mechanistic Investigations of Biological Interactions at the Molecular Level
Nucleic Acid Interaction Studies
The planar structure of the quinazoline (B50416) ring makes it a candidate for interacting with DNA, either through intercalation between base pairs or by binding within the DNA grooves. Studies have shown that certain quinazoline derivatives can bind to DNA. For example, a series of amino acid-conjugated quinazolinone-Schiff's bases were found to interact with the minor groove of DNA, with binding affinity influenced by the specific substituents on the molecule. nih.gov In another study, N-aminoalkyl(anilino)quinazoline derivatives were confirmed to bind to DNA via an intercalative process. researchgate.net These interactions are typically studied using techniques like fluorescence spectroscopy, circular dichroism, and molecular docking. nih.govresearchgate.net While these findings establish the potential for the quinazoline scaffold to target nucleic acids, direct experimental studies on the DNA binding mode and affinity of 2-Methylquinazoline-6-carboxylic acid have not been published.
Receptor Binding and Signaling Pathway Modulation
The quinazoline scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a variety of biological receptors. Notably, quinazoline derivatives have been explored as antagonists for adenosine (B11128) receptors. nih.gov For example, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) was discovered as a potent and selective antagonist of the A2B adenosine receptor, with a binding Ki value of 112 nM. nih.gov The structure-activity relationship studies indicated that substitutions at the 7-position of the quinazoline ring play a crucial role in selectivity. nih.gov
The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress, including DNA damage. researchgate.net The activation of the p53 pathway is a key mechanism for the anticancer activity of many therapeutic agents.
Research has shown that 2-styryl-4-aminoquinazoline derivatives can potently activate the p53 signaling pathway. nih.gov Treatment of cancer cells with (E)-2-(4-Nitrostyryl)-4-(3-dimethylaminopropyl)-aminoquinazoline led to an increased expression of p53 and its phosphorylated form. nih.gov This activation of p53 resulted in the upregulation of the cyclin-dependent kinase inhibitor p21 and pro-apoptotic proteins such as Bak, Bax, and Bim, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov These molecular events culminated in cell cycle arrest at the G2/M phase and the induction of apoptosis through the activation of caspase-9 and caspase-3. nih.gov
| Quinazoline Derivative | Effect on p53 Pathway | Downstream Cellular Effects | Reference |
| (E)-2-(4-Nitrostyryl)-4-(3-dimethylaminopropyl)-aminoquinazoline | Increased expression of p53 and phospho-p53 | Upregulation of p21, Bak, Bax, Bim; Downregulation of Bcl-2, Bcl-xL; G2/M cell cycle arrest; Apoptosis induction | nih.gov |
Structure-Activity Relationship (SAR) from Mechanistic Data
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinazoline derivatives, several SAR studies have provided insights into the structural features required for their various biological activities.
In the context of cytotoxicity, the substitution pattern on the quinazolinone core has a significant impact. For instance, 7-methylquinazolinones have been found to be more cytotoxic than their 6-methyl counterparts. researchgate.net The nature and position of the substituent at the 2-position of the quinazolinone ring also influence activity. researchgate.net
Regarding receptor binding, particularly for adenosine receptors, substitutions on the quinazoline ring are critical for potency and selectivity. For A2B adenosine receptor antagonists, a methoxy (B1213986) group at the 7-position was found to be favorable. nih.gov
For the inhibition of the epidermal growth factor receptor (EGFR) kinase, a well-established target for quinazoline-based drugs, SAR studies have revealed that modifications at the C-4, C-6, and C-7 positions of the quinazoline core are important for inhibitory activity against various EGFR mutants. nih.govmdpi.com
The SAR for quinazoline derivatives as WRN helicase inhibitors in prostate cancer cells has also been explored, leading to the design of new derivatives with improved targeting and sensitivity. nih.gov These studies collectively highlight the versatility of the quinazoline scaffold and provide a rational basis for the design of new derivatives with enhanced and specific biological activities.
Role of the Carboxylic Acid Group in Molecular Recognition and Catalysis
The carboxylic acid (-COOH) group is a pivotal functional group in many biologically active molecules, and its role in the quinazoline series is well-documented. It primarily functions as a critical interaction point, capable of forming strong hydrogen bonds and ionic interactions with amino acid residues within the binding sites of proteins.
Research into carboxyl-containing quinazolines has highlighted the essential role of this group in forming enzyme-ligand interactions. zsmu.edu.ua Studies on quinazoline-based inhibitors targeting enzymes like Aurora A kinase have demonstrated that the free carboxylic acid is essential for activity. When this group is masked, for instance by converting it to an ester, the inhibitory activity is significantly diminished, indicating the carboxyl group's direct involvement in binding to the kinase. nih.gov Similarly, in the context of anticancer applications, the carboxylic acid moiety on the C6 position of a pyridoquinazoline structure was found to be critical for targeting specific cellular pathways, whereas its replacement with a carboxamide group shifted the compound's biological activity towards RNA polymerase inhibition.
The precise positioning of the carboxylic acid group on the molecular scaffold is also crucial for selectivity and potency. A study on 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms revealed that the location of the -COOH group dramatically influenced their inhibitory profile. As detailed in the table below, derivatives with the carboxylic acid in the para-position of the anilino ring showed the strongest inhibition against the cancer-related hCA IX isoform and modest, selective inhibition of hCA I. In contrast, moving the carboxyl group to the meta or ortho positions significantly weakened the inhibition of hCA IX and completely eliminated activity against hCA I, showcasing the group's role in dictating molecular recognition and selectivity. nih.gov
| Compound Series | Carboxylic Acid Position | hCA I Inhibition (KI) | hCA IX Inhibition (KI) | hCA XII Inhibition (KI) |
|---|---|---|---|---|
| Ortho Isomers (6a-c) | ortho- | > 100 | 34.4 - 46.4 | 1.5 - 9.0 |
| Meta Isomers (7a-c) | meta- | > 100 | 24.2 - 31.6 | 0.48 - 2.1 |
| Para Isomers (8a-c) | para- | 66.3 - 87.7 | 1.6 - 4.5 | 0.25 - 0.42 |
This evidence collectively underscores that the carboxylic acid group is not merely a solubilizing feature but a pharmacophore that actively participates in catalysis and molecular recognition by anchoring the molecule to the target protein in a specific orientation, thereby governing its biological effect.
Influence of the 2-Methyl Group on Binding Affinity and Selectivity
The methyl group at the C2 position of the quinazoline ring, while seemingly simple, exerts a significant influence on the molecule's biological activity through a combination of steric and electronic effects. Structure-activity relationship (SAR) studies on various quinazoline derivatives consistently show that small alkyl groups like methyl at specific positions are crucial for optimizing binding affinity and selectivity. nih.govacs.org
Furthermore, the methyl group influences the electronic properties of the quinazoline ring system. It is an electron-donating group, which can modulate the reactivity of the heterocyclic system. It has been noted that a methyl group at the C2 position can increase the reactivity of the quinazolinone system through a tautomeric effect that results in an exo-methylene carbon. researchgate.net This altered reactivity can influence how the molecule interacts with its biological target. In studies of 2-aryl-quinazolin-4-yl aminobenzoic acids, the nature and position of substituents on the 2-phenyl ring, including methyl groups, were found to modulate inhibitory activity against carbonic anhydrase IX, with 4-methyl derivatives showing greater potency than 3-methyl derivatives. nih.gov This demonstrates that the precise placement and electronic contribution of a methyl group can fine-tune the binding interactions.
Stereochemical Aspects of Molecular Interactions
Stereochemistry is a fundamental aspect of pharmacology, as biological systems, particularly enzymes and receptors, are chiral environments. While the this compound molecule itself is achiral and planar, meaning it does not exist as a pair of non-superimposable mirror images (enantiomers), its interactions with chiral biological targets are inherently stereospecific. quora.com
The critical stereochemical consideration for an achiral, planar molecule like this compound is its orientation within the three-dimensional binding pocket of a protein. The binding of the achiral ligand to the chiral protein results in the formation of a diastereomeric complex. The protein's chiral environment can differentiate between the two planar faces (known as the Re and Si faces) of the quinazoline ring.
Even for drugs that are technically achiral but have restricted bond rotation (atropisomerism), it has been shown that they often bind to their protein targets in a highly selective, specific conformation. acs.orgoup.com Although this compound does not exhibit atropisomerism, the principle illustrates that the spatial arrangement of a ligand within a chiral pocket is paramount. One orientation may allow for optimal hydrogen bonding of the carboxylic acid group and favorable hydrophobic interactions of the methyl group, while another orientation could lead to steric clashes or weaker interactions. Therefore, the biological activity is dependent on the molecule adopting a specific, energetically favorable conformation and orientation within the chiral active site. nih.govresearchgate.net The binding affinity and subsequent biological response are thus determined by the stereochemical compatibility between the achiral drug and its chiral macromolecular target.
Future Research Directions and Unexplored Avenues for 2 Methylquinazoline 6 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)
The chemical industry's growing emphasis on environmental responsibility is driving the adoption of green chemistry principles in synthesizing pharmacologically relevant molecules like 2-Methylquinazoline-6-carboxylic acid. Future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov Researchers have successfully used microwave irradiation for the synthesis of various quinoline (B57606) and quinazolinone derivatives, suggesting its applicability for this compound. researchgate.netnih.gov
Ultrasound-Promoted Reactions: Sonication offers another energy-efficient method to promote chemical reactions, often leading to higher yields and shorter reaction times. mdpi.comnih.gov Its application in quinazoline (B50416) synthesis has been documented and could be optimized for this specific compound. mdpi.comnih.gov
Use of Greener Solvents: A significant focus is on replacing hazardous organic solvents with more sustainable alternatives. Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. researchgate.netresearchgate.net Water, being the most environmentally friendly solvent, is also being explored as a reaction medium for metal-organic framework (MOF) synthesis, a field with parallels to ligand synthesis. nottingham.ac.uk
Catalysis: The development of novel catalysts is crucial for sustainable synthesis. This includes the use of heterogeneous nanocatalysts, like Cu₂O nanocubes, which can be easily recovered and reused. mdpi.com Transition metal-catalyzed reactions, employing metals like palladium, ruthenium, and cobalt, are also being refined to improve efficiency and reduce waste. mdpi.comacs.org
| Green Chemistry Approach | Potential Benefits for Synthesizing this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. researchgate.netnih.gov |
| Ultrasound-Promoted Reactions | Increased reaction rates, improved yields, energy efficiency. mdpi.comnih.gov |
| Use of Green Solvents (e.g., DES, water) | Reduced environmental impact, improved safety, potential for novel reactivity. researchgate.netresearchgate.netnottingham.ac.uk |
| Advanced Catalysis (e.g., nanocatalysts) | High efficiency, reusability of catalysts, milder reaction conditions. mdpi.comacs.org |
Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring
Understanding how this compound and its derivatives interact with biological targets in real-time is fundamental for drug development. Advanced spectroscopic methods are pivotal in elucidating these dynamic processes.
Future research will likely leverage techniques such as:
Fluorescence Spectroscopy: This highly sensitive method can monitor binding events and conformational changes in proteins upon ligand interaction. longdom.org The use of fluorescent probes can help visualize cellular processes and determine the affinity of the compound for its target. longdom.org
Raman Spectroscopy: This technique provides detailed information about molecular vibrations and can be used to study drug-target interactions without the need for labels. longdom.orgmdpi.com Surface-Enhanced Raman Scattering (SERS) can further enhance the signal, allowing for the detection of biomolecules at very low concentrations. longdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of ligand-protein complexes in solution. nih.gov It can identify the specific atoms involved in the binding interaction, providing crucial information for structure-based drug design. nih.gov
Mass Spectrometry (MS): Techniques like ambient ionization and mass spectrometry imaging allow for the in-situ analysis of biological samples, providing spatial and temporal information about molecular changes upon drug administration. longdom.org
| Spectroscopic Technique | Application in Studying this compound |
| Fluorescence Spectroscopy | Real-time monitoring of binding kinetics and affinity to target proteins. longdom.org |
| Raman Spectroscopy | Label-free analysis of drug-target interactions and cellular responses. longdom.orgmdpi.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural analysis of the compound's binding mode to its target. nih.gov |
| Mass Spectrometry (MS) | In-situ tracking of the compound and its metabolites within biological systems. longdom.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and prediction of the biological activities of new compounds. spectroscopyonline.com For this compound, these computational tools can accelerate the development of new derivatives with improved properties.
Future applications include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the therapeutic efficacy and potential side effects of novel derivatives. spectroscopyonline.comnih.gov
De Novo Drug Design: Generative models can design new molecules from scratch with desired pharmacological profiles. nih.gov
Polypharmacology Prediction: AI can help design ligands that interact with multiple targets, which can be beneficial for treating complex diseases. nih.govduke.edu
Exploration of Emerging Biological Targets and Unconventional Mechanisms of Action
While quinazoline derivatives are known to target a range of proteins, there is still vast potential to uncover new biological targets and mechanisms of action for this compound. nih.govmdpi.com
Future research could focus on:
Target Identification: Utilizing chemical proteomics and other advanced techniques to identify novel protein binders for this compound.
Unconventional Mechanisms: Investigating non-traditional mechanisms of action, such as the modulation of protein-protein interactions or targeting non-enzymatic proteins.
New Therapeutic Areas: Exploring the potential of this compound derivatives in treating a wider range of diseases beyond the current focus, including neurodegenerative and metabolic disorders. mdpi.com
Multi-Targeted Ligand Design and Polypharmacology Approaches
The concept of "one drug, multiple targets," or polypharmacology, is gaining traction for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov Designing derivatives of this compound that can modulate multiple targets simultaneously could lead to more effective therapies. nih.gov
This approach involves:
Rational Design: Intentionally designing molecules with promiscuity towards a desired set of targets while avoiding off-target effects. nih.gov
Computational Screening: Using computational methods to predict the multi-target profiles of new compounds. duke.edu
Synergistic Effects: Investigating the potential for synergistic therapeutic effects from hitting multiple targets in a disease pathway.
Investigation of this compound in Material Science or other Non-Biological Applications (e.g., as a ligand for metal complexes)
The utility of this compound is not limited to biology. Its chemical structure makes it a promising candidate for applications in material science.
Potential non-biological applications include:
Q & A
Q. Basic
- NMR (¹H/¹³C) : Identifies proton environments and carbon frameworks, critical for verifying substituent positions.
- FT-IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- HPLC-MS : Quantifies purity and detects trace impurities.
- X-ray crystallography : Resolves molecular geometry for unambiguous structural validation .
What experimental approaches can resolve discrepancies between computational predictions of reactivity and empirical data for this compound derivatives?
Q. Advanced
- Perform solvent-effect studies to account for dielectric environments not modeled computationally.
- Use isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways and identify unanticipated intermediates.
- Validate computational models with DFT-based mechanistic studies adjusted for experimental conditions (e.g., temperature, solvent polarity) .
How do transition metal catalysts impact the regioselectivity and functionalization of the quinazoline ring during synthesis?
Advanced
Transition metals like Pd or Cu enable cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at specific positions. For example:
- Palladium catalysts facilitate C-H activation at electron-deficient positions (e.g., C-6).
- Ligand design (e.g., phosphine ligands) fine-tunes steric and electronic effects, directing functionalization to desired sites .
What methodologies are recommended for assessing the potential biological activities of this compound, particularly in antimicrobial or anticancer contexts?
Q. Advanced
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains or MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- SAR studies : Modify substituents (e.g., methyl, methoxy groups) to correlate structural features with bioactivity.
- Molecular docking : Screen against target proteins (e.g., topoisomerase II for anticancer activity) to predict binding affinity .
What are the advantages and limitations of recrystallization versus column chromatography for purifying this compound?
Q. Basic
- Recrystallization : Ideal for high-purity bulk synthesis but requires solubility optimization in solvents like ethanol/water mixtures.
- Column chromatography : Effective for small-scale separation of polar byproducts but time-consuming and solvent-intensive.
- Hybrid approach : Pre-purify via chromatography followed by recrystallization for maximal purity .
How does the introduction of electron-donating or withdrawing groups at specific positions on the quinazoline ring alter the compound's chemical reactivity?
Q. Advanced
- Electron-donating groups (e.g., -OCH₃ at C-6) : Increase electron density, enhancing nucleophilic substitution at C-4.
- Electron-withdrawing groups (e.g., -Cl at C-2) : Stabilize intermediates in electrophilic reactions, directing functionalization to meta positions.
- Computational modeling : Use Hammett constants (σ) to predict substituent effects on reaction rates and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
